Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C8H9BrN2O3 This compound is characterized by the presence of a pyridine ring substituted with an amino group, a bromine atom, and an oxo group, along with a methyl ester group attached to the pyridine ring via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-oxo-1,2-dihydropyridine and methyl bromoacetate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific biological pathways.
Industry: It may be used in the development of new materials or as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-amino-3-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the amino group and the bromine atom suggests potential interactions with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Similar in structure but with a benzoate ring instead of a pyridine ring.
Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate: Lacks the amino group, making it less versatile in certain reactions.
Properties
Molecular Formula |
C8H9BrN2O3 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
methyl 2-(5-amino-3-bromo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-3-5(10)2-6(9)8(11)13/h2-3H,4,10H2,1H3 |
InChI Key |
OHHBSYDUXPLZHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C=C(C1=O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.